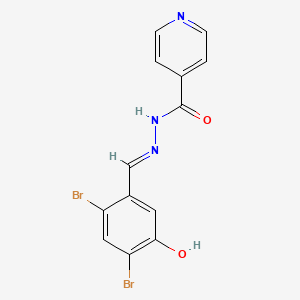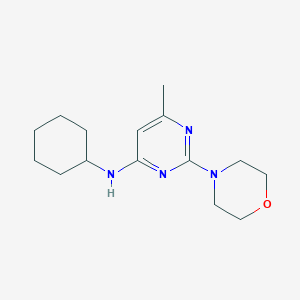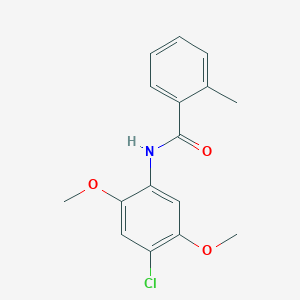![molecular formula C24H31N3O2 B5504516 N-[4-(3-methyl-1-piperidinyl)benzyl]-4-(4-morpholinyl)benzamide](/img/structure/B5504516.png)
N-[4-(3-methyl-1-piperidinyl)benzyl]-4-(4-morpholinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives similar to N-[4-(3-methyl-1-piperidinyl)benzyl]-4-(4-morpholinyl)benzamide involves multiple steps, including the introduction of bulky moieties to increase activity and the importance of the basic quality of the nitrogen atom in piperidine for enhanced activity. For instance, compounds incorporating piperidine and morpholine moieties have been synthesized through various chemical reactions, showcasing the versatility and complexity of synthesizing such compounds (Sugimoto et al., 1990) (Bhat et al., 2018).
Molecular Structure Analysis
The molecular structure of N-[4-(3-methyl-1-piperidinyl)benzyl]-4-(4-morpholinyl)benzamide and its derivatives has been analyzed through various techniques, including X-ray crystallography. This analysis reveals the conformation of the morpholinone ring and its interaction with other moieties in the compound, contributing to the understanding of its binding and activity profiles (Pang et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving N-[4-(3-methyl-1-piperidinyl)benzyl]-4-(4-morpholinyl)benzamide derivatives have demonstrated the compound's potential as a versatile scaffold for further chemical modifications. These reactions include the synthesis of benzamide derivatives and the exploration of their antifungal activities, providing insights into the compound's chemical behavior and potential therapeutic applications (Weiqun et al., 2005).
Physical Properties Analysis
The physical properties of these compounds, including their crystal structures and the conformations of their morpholine and piperidine rings, have been extensively studied. These properties are crucial for understanding the compound's stability, solubility, and overall behavior in different environments (Pang et al., 2006).
Chemical Properties Analysis
The chemical properties, including the reactivity of N-[4-(3-methyl-1-piperidinyl)benzyl]-4-(4-morpholinyl)benzamide derivatives with various reagents and under different conditions, have been explored to understand their potential applications. These studies provide valuable insights into the compound's chemical stability, reactivity, and possible interactions with biological targets (Donskaya et al., 2004).
科学的研究の応用
Antifungal Activity
A study by Zhou Weiqun et al. (2005) explored N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, including compounds similar to the chemical structure of interest, for their antifungal properties against pathogens like Botrytis cinerea and Verticillium dahliae. This research highlights the potential of such compounds in combating fungal diseases in plants (Zhou Weiqun et al., 2005).
Anti-Fatigue Effects
Xianglong Wu et al. (2014) synthesized a series of benzamide derivatives, examining their crystal structures and evaluating their anti-fatigue effects in animal models. The findings indicate that certain benzamide derivatives can significantly enhance endurance, offering insights into potential therapeutic applications for fatigue-related conditions (Xianglong Wu et al., 2014).
Novel Chemical Entities Synthesis
The synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine/morpholine moieties were reported by M. A. Bhat et al. (2018). These compounds were produced using a one-pot Biginelli synthesis, demonstrating the utility of incorporating piperazine and morpholine into the design of new chemical entities with potential biological applications (M. A. Bhat et al., 2018).
Molecular Interaction Studies
Research by J. Shim et al. (2002) on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound structurally related to the one of interest, explored its interaction with the CB1 cannabinoid receptor. Such studies are crucial for understanding the pharmacological potential and receptor affinity of new compounds (J. Shim et al., 2002).
特性
IUPAC Name |
N-[[4-(3-methylpiperidin-1-yl)phenyl]methyl]-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c1-19-3-2-12-27(18-19)23-8-4-20(5-9-23)17-25-24(28)21-6-10-22(11-7-21)26-13-15-29-16-14-26/h4-11,19H,2-3,12-18H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNJGPBEOOAJBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC=C(C=C2)CNC(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

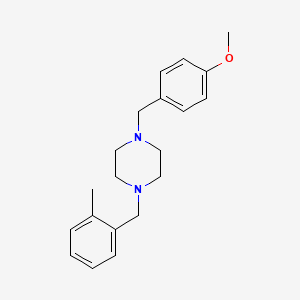
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5504453.png)
![2-[(2-fluorobenzylidene)amino]phenol](/img/structure/B5504459.png)


![(3R*,4R*)-1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5504479.png)
![2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5504497.png)
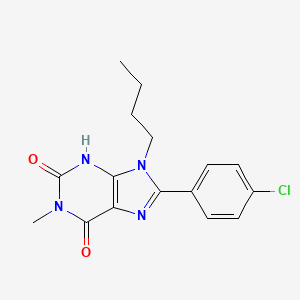
![N-(2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5504512.png)
![3-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5504515.png)
